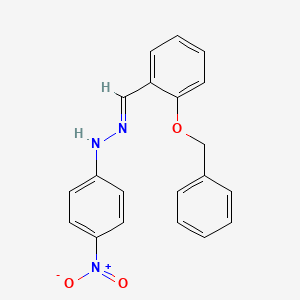
N'-(2-methylbenzylidene)benzohydrazide
Descripción general
Descripción
“N’-(2-methylbenzylidene)benzohydrazide” is a chemical compound that belongs to the class of hydrazones . Hydrazones are known for their wide range of biological properties and pharmaceutical activity, including antibacterial, analgesic, antioxidant, anticonvulsant, anticancer, antitrypanosomal, and anti-inflammatory activity .
Synthesis Analysis
The synthesis of “N’-(2-methylbenzylidene)benzohydrazide” derivatives can be achieved through an efficient, catalyst-free, one-pot reaction of phthalide, hydrazine hydrate, and aldehyde . This synthetic approach has several advantages, including mild reaction conditions, environmentally friendly nature, and the ability to provide a wide range of desired compounds in moderate to excellent yields .Aplicaciones Científicas De Investigación
Synthesis and Characterization
N'-(2-methylbenzylidene)benzohydrazide and related compounds have been extensively studied for their synthesis and characterization. A range of derivatives of benzohydrazide, including N'-(2-hydroxy-5-methylbenzylidene)-4-methylbenzohydrazide and N'-(2-hydroxy-5-methylbenzylidene)-4-dimethylaminobenzohydrazide, have been synthesized and analyzed using techniques like elemental analysis, NMR, and X-ray diffraction. These studies provide insights into the molecular structures and properties of these compounds (Meng, Li, & Ma, 2014).
Biological Activity
Benzohydrazide compounds have shown potential in various biological applications. For instance, derivatives like N'-(2-hydroxy-3-methoxybenzylidene)-4-tert-butylbenzohydrazide have demonstrated significant activities in areas such as antibacterial, antifungal, antioxidant, and cytotoxic properties. Their interaction with DNA and effectiveness against certain enzymes have also been explored, indicating their potential as bioactive agents (Sirajuddin, Uddin, Ali, & Tahir, 2013).
Corrosion Inhibition
Hydrazone derivatives have been researched for their potential as corrosion inhibitors. Studies have demonstrated the effectiveness of these compounds in protecting metals like steel in acidic solutions. The adsorption and interaction of these hydrazone derivatives with metal surfaces provide insights into their inhibitive properties and potential industrial applications (Lgaz, Chung, Albayati, Chaouiki, Salghi, Mohamed, 2020).
Xanthine Oxidase Inhibition
Certain hydrazone compounds have been studied for their inhibitory activity against xanthine oxidase, an enzyme involved in purine metabolism. This research has implications for treating conditions like gout and hyperuricemia, providing a potential therapeutic application of these compounds (Han, Guo, & Xue, 2022).
Antimicrobial Properties
Benzohydrazone derivatives have shown antimicrobial activities against a range of bacterial and fungal strains. Their structural features, such as the presence of electron-withdrawing groups, play a significant role in enhancing their antimicrobial efficacy. These findings indicate potential applications in developing new antimicrobial agents (Han, 2013).
Propiedades
IUPAC Name |
N-[(E)-(2-methylphenyl)methylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-12-7-5-6-10-14(12)11-16-17-15(18)13-8-3-2-4-9-13/h2-11H,1H3,(H,17,18)/b16-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZWZRMNHJYUGP-LFIBNONCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=NNC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=N/NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2-methylbenzylidene)benzohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



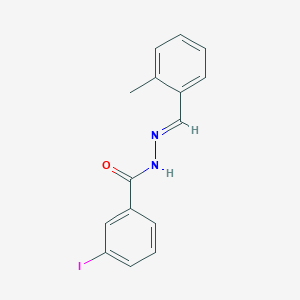
![4-[(cyclobutylcarbonyl)amino]-N-ethyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B3840789.png)
![1-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-3-(1-pyrrolidinylmethyl)piperidine](/img/structure/B3840795.png)

![N-{[1-(N-acetyl-beta-alanyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide](/img/structure/B3840809.png)

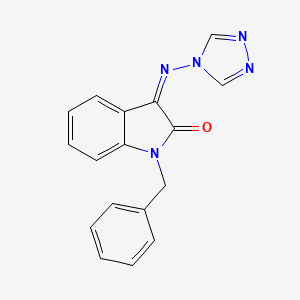


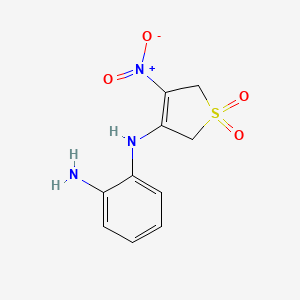
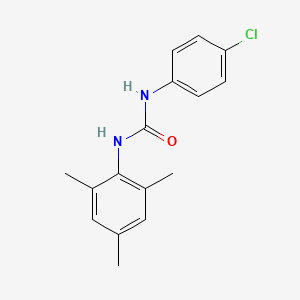

![1-[5-(3-methylphenoxy)pentyl]-1H-imidazole](/img/structure/B3840887.png)
